REACTION_CXSMILES
|
[CH3:1][NH2:2].[C:3]([N:6]1[CH2:11][CH2:10][C:9](=O)[CH2:8][CH2:7]1)(=[O:5])[CH3:4]>C(O)C.[Pt]=O>[C:3]([N:6]1[CH2:11][CH2:10][CH:9]([NH:2][CH3:1])[CH2:8][CH2:7]1)(=[O:5])[CH3:4]
|
Name
|
|
Quantity
|
9.9 g
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC(CC1)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
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[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
atmospheric pressure, filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)N1CCC(CC1)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |